4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of its atoms.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of similar 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and their antimicrobial activities have been extensively studied. These compounds, including those with pyridinyl substituents, show significant antimicrobial properties, suggesting the potential of the mentioned compound in similar applications (Bayrak et al., 2009). Another research focuses on the crystal structure and antifungal activity of a related triazole compound, highlighting its moderate antifungal properties and providing insights into the molecular geometry and electronic properties that may influence biological activity (Mu et al., 2015).
Biological Activities
Research on 1,2,4-triazole derivatives also indicates their potential as antifungal agents. A study on a closely related compound demonstrated good antifungal activity, suggesting the utility of these molecules in developing new antifungal agents (Zhai et al., 2016). Additionally, the exploration of 1,2,4-triazole derivatives in the context of iodine(III)-mediated synthesis has revealed potent antimicrobial agents, further supporting the relevance of triazole compounds in antimicrobial research (Prakash et al., 2011).
Antioxidant Properties
Some new triazole derivatives have been synthesized and evaluated for their antioxidant properties, indicating the potential of these compounds, including those structurally similar to the mentioned chemical, in acting as antioxidants (Bekircan et al., 2008).
Enzyme Inhibition and Corrosion Inhibition
Further research has highlighted the synthesis of novel heterocyclic compounds derived from triazole acetohydrazides, demonstrating significant enzyme inhibitory activities. Such studies suggest the potential of triazole derivatives in therapeutic applications targeting specific enzymes (Liu et al., 2012). Additionally, Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in acidic conditions, showcasing the chemical utility of triazole derivatives beyond biological applications (Ansari et al., 2014).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and behavior.
properties
IUPAC Name |
4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-14-5-3-12(4-6-14)11-21-17(23)22(15-7-8-15)16(20-21)13-2-1-9-19-10-13/h1-6,9-10,15H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAZURXYQIZXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.